4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide
CAS No.: 864860-42-4
Cat. No.: VC4156540
Molecular Formula: C19H20BrN3OS
Molecular Weight: 418.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864860-42-4 |
|---|---|
| Molecular Formula | C19H20BrN3OS |
| Molecular Weight | 418.35 |
| IUPAC Name | 4-bromo-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide |
| Standard InChI | InChI=1S/C19H20BrN3OS/c1-18(2)9-13-14(10-21)17(25-15(13)19(3,4)23-18)22-16(24)11-5-7-12(20)8-6-11/h5-8,23H,9H2,1-4H3,(H,22,24) |
| Standard InChI Key | PDPBCOLNFVIGRZ-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br)C |
Introduction
4-Bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide is a synthetic organic compound that belongs to the class of thienopyridines. This compound is notable for its complex structure, which includes a thieno[2,3-c]pyridine moiety, a cyano group, and a brominated benzamide moiety. The presence of these functional groups suggests potential applications in medicinal chemistry and biochemistry, particularly in areas such as drug discovery and biological research.
Synthesis and Preparation
The synthesis of 4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide likely involves multi-step organic synthesis techniques. These methods typically include nucleophilic substitutions, cyclizations, and other reactions facilitated by various reagents and catalysts. Conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
| Step | Reaction Type | Reagents/Catalysts |
|---|---|---|
| 1. Formation of Thieno[2,3-c]pyridine Core | Cyclization | Specific catalysts (e.g., palladium) |
| 2. Introduction of Cyano Group | Nucleophilic Substitution | Cyanide sources (e.g., NaCN) |
| 3. Bromination of Benzamide Moiety | Electrophilic Aromatic Substitution | Bromine or N-bromosuccinimide |
Biological and Chemical Activities
Compounds with similar structures to 4-bromo-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide often exhibit biological activities, including potential anticancer or antimicrobial effects. These activities are thought to result from interactions with specific biological targets such as enzymes or receptors in cellular pathways.
| Potential Activity | Mechanism |
|---|---|
| Anticancer | Inhibition of key metabolic pathways |
| Antimicrobial | Interference wi |
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